![molecular formula C7H15NO B1454252 2-(N-Cyclopropyl-N-ethylamino)ethanol CAS No. 1156221-95-2](/img/structure/B1454252.png)
2-(N-Cyclopropyl-N-ethylamino)ethanol
Overview
Description
2-(N-Cyclopropyl-N-ethylamino)ethanol (2-CEE) is an organic compound that is widely used in the field of scientific research. It is a cyclic ether compound that is composed of a cyclopropyl group and an ethylamino group attached to a central carbon atom. 2-CEE has a variety of applications in the laboratory, including in the synthesis of other compounds, as a reagent for biochemical and physiological studies, and as a potential therapeutic agent.
Scientific Research Applications
2-(N-Cyclopropyl-N-ethylamino)ethanol has a variety of applications in the field of scientific research. It is commonly used as a reagent for the synthesis of other compounds, such as cyclopropyl amines and cyclopropyl alcohols. It is also used as a reagent for biochemical and physiological studies, as it is capable of forming stable complexes with a variety of biomolecules. In addition, 2-(N-Cyclopropyl-N-ethylamino)ethanol has been studied as a potential therapeutic agent for the treatment of certain diseases.
Mechanism Of Action
The exact mechanism of action of 2-(N-Cyclopropyl-N-ethylamino)ethanol is not fully understood. However, it is believed that 2-(N-Cyclopropyl-N-ethylamino)ethanol is capable of forming stable complexes with a variety of biomolecules, such as proteins and nucleic acids. These complexes can then interact with cellular components, such as enzymes and receptors, to modulate their activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(N-Cyclopropyl-N-ethylamino)ethanol are not fully understood. However, it has been observed to have a variety of effects on biochemical and physiological processes, including the regulation of gene expression, the modulation of enzyme activity, and the inhibition of certain cellular processes.
Advantages And Limitations For Lab Experiments
2-(N-Cyclopropyl-N-ethylamino)ethanol has several advantages for laboratory experiments. It is a relatively non-toxic compound, it is inexpensive and readily available, and it is capable of forming stable complexes with a variety of biomolecules. However, there are also some limitations to using 2-(N-Cyclopropyl-N-ethylamino)ethanol in laboratory experiments. For example, it is not always easy to accurately measure the concentration of 2-(N-Cyclopropyl-N-ethylamino)ethanol in a solution, and it can be difficult to control the reaction conditions when synthesizing 2-(N-Cyclopropyl-N-ethylamino)ethanol.
Future Directions
Given the potential of 2-(N-Cyclopropyl-N-ethylamino)ethanol, there are a number of areas of research that could be explored in the future. These include further exploration of its mechanism of action, its potential therapeutic applications, and its use in the synthesis of other compounds. Additionally, research could be conducted to improve the synthesis process, to develop methods for more accurately measuring the concentration of 2-(N-Cyclopropyl-N-ethylamino)ethanol, and to explore potential new applications for 2-(N-Cyclopropyl-N-ethylamino)ethanol in the laboratory.
properties
IUPAC Name |
2-[cyclopropyl(ethyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8(5-6-9)7-3-4-7/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTKKLUKHAEPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Cyclopropyl-N-ethylamino)ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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